Omecamtiv Mecarbil

Description

This compound has been used in trials studying the treatment and basic science of Heart Failure, Echocardiogram, Pharmacokinetics, Chronic Heart Failure, and History of Chronic Heart Failure, among others.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

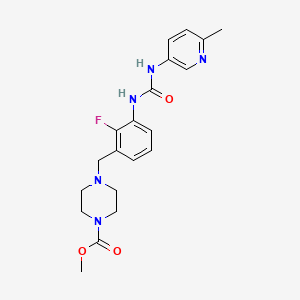

a cardiac myosin activator; structure in first source

Properties

IUPAC Name |

methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUBTTPMWSKEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025949 | |

| Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-71-3 | |

| Record name | Omecamtiv mecarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873697-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omecamtiv mecarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873697713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omecamtiv Mecarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMECAMTIV MECARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Omecamtiv mecarbil (OM) is a first-in-class, selective small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1][2] Developed for the treatment of heart failure with reduced ejection fraction (HFrEF), it represents a novel therapeutic approach by directly targeting the contractile machinery of the heart.[2][3] Unlike traditional inotropic agents that modulate intracellular calcium concentrations, this compound enhances cardiac contractility by increasing the number of myosin heads bound to actin during systole, thereby prolonging the systolic ejection time without increasing myocardial oxygen consumption.[4] This guide provides a comprehensive overview of its mechanism of action, a summary of key quantitative data from preclinical and clinical trials, detailed experimental methodologies, and visual diagrams of its functional pathways.

Core Mechanism of Action

This compound enhances cardiac sarcomere function through a unique allosteric mechanism. The process of cardiac muscle contraction is driven by the cyclical interaction of myosin and actin, fueled by the hydrolysis of ATP (the cross-bridge cycle). OM selectively binds to the catalytic domain of cardiac myosin. This binding event accelerates the rate-limiting step of the cross-bridge cycle: the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.

Specifically, this compound stabilizes the pre-powerstroke state and increases the rate of phosphate (Pi) release from the myosin-ADP-Pi complex. This action increases the number of myosin heads actively engaged with the actin filament at any given time and prolongs the duration of their interaction. The clinical result is an increase in the duration of systole, leading to improved stroke volume and ejection fraction, without altering intracellular calcium or cAMP levels. This mechanism avoids the adverse arrhythmogenic effects and increased myocardial oxygen demand associated with conventional inotropes.

Caption: Mechanism of this compound on the Cross-Bridge Cycle.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, preclinical, and clinical trial data for this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source Population | Citation |

| Oral Absorption Half-life | 0.62 hours | Healthy Volunteers & HF Patients | |

| Absolute Bioavailability | ~90% | Healthy Volunteers & HF Patients | |

| Elimination Half-life | ~18.5 - 33 hours | Healthy Volunteers & HF Patients | |

| Plasma Clearance | 11.7 L/h | Healthy Subjects & HF Patients | |

| Plasma Protein Binding | ~82% | Human | |

| Mean Max. Concentration (Cmax) | 200 (SD 71) ng/mL | COSMIC-HF (25 mg BID) | |

| Mean Max. Concentration (Cmax) | 318 (SD 129) ng/mL | COSMIC-HF (PK-Titrated) |

Table 2: Key Preclinical Efficacy Data

| Parameter | Effect of this compound | Model | Citation |

| ATP Hydrolysis Equilibrium | Increased constant from 2.4 to 6 | Porcine Ventricular Heavy Meromyosin | |

| Phosphate Dissociation | 4-fold increase in the amplitude of the fast phase | Porcine Ventricular Heavy Meromyosin | |

| In Vitro Motility | 14-fold decrease in unloaded shortening velocity | Porcine Ventricular Heavy Meromyosin | |

| Actin-Activated ATPase | >4-fold decrease in Vmax; 30-fold decrease in K-ATPase | Recombinant Human β-cardiac Myosin | |

| Stroke Volume | 44% increase | Conscious Dogs with Myocardial Infarction | |

| Cardiac Output | 22% increase | Conscious Dogs with Myocardial Infarction |

Table 3: Summary of Major Clinical Trial Results (COSMIC-HF & GALACTIC-HF)

| Trial | Parameter | This compound Group | Placebo Group | Result (vs. Placebo) | Citation |

| COSMIC-HF | Systolic Ejection Time | - | - | +25 ms (p<0.0001) | |

| Stroke Volume | - | - | +3.6 mL (p=0.0217) | ||

| LV End-Systolic Diameter | - | - | -1.8 mm (p=0.0027) | ||

| Heart Rate | - | - | -3.0 bpm (p=0.0070) | ||

| NT-proBNP | - | - | -970 pg/mL (p=0.0069) | ||

| GALACTIC-HF | Primary Endpoint ¹ | 37.0% event rate | 39.1% event rate | HR: 0.92 (95% CI: 0.86-0.99, p=0.0252) | |

| CV Death | - | - | No significant reduction | ||

| Primary Endpoint (SBP ≤100 mmHg) | - | - | HR: 0.81 (95% CI: 0.70-0.94) | ||

| Primary Endpoint (Severe HF) ² | - | - | HR: 0.80 (95% CI: 0.71-0.90) | ||

| ¹ Primary Endpoint: Composite of cardiovascular (CV) death or first heart failure event. | |||||

| ² Severe HF defined by post-hoc analysis criteria. |

Experimental Protocols

In Vitro Myosin ATPase Activity Assay

This assay is fundamental to identifying and characterizing cardiac myosin activators.

-

Objective: To measure the rate of ATP hydrolysis by purified cardiac myosin in the presence and absence of the test compound.

-

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. A common method is the colorimetric malachite green assay, which forms a colored complex with free phosphate.

-

Methodology:

-

Protein Purification: Human β-cardiac myosin subfragment 1 (the motor domain) is expressed and purified.

-

Reaction Mixture: Purified myosin is incubated in a reaction buffer (e.g., Tris buffer, pH 7.4) containing MgCl₂, KCl, and actin.

-

Initiation: The reaction is initiated by adding a known concentration of purified, low-phosphate ATP. Assays are run with a dose-range of this compound or vehicle control.

-

Quenching: At various time points, the reaction is stopped by adding a quenching solution (e.g., acid).

-

Detection: PiColorLock™ Gold reagent (an improved malachite green formulation) is added to the quenched reaction. The mixture develops a color proportional to the amount of free phosphate.

-

Quantification: The absorbance is read using a spectrophotometer (typically between 590-660 nm) and compared to a phosphate standard curve to determine the rate of ATPase activity (Vmax) and the actin concentration required for half-maximal activity (K-ATPase).

-

In Vitro Motility Assay

This assay visualizes the direct effect of compounds on the motor function of myosin.

-

Objective: To measure the velocity of actin filaments propelled by surface-adhered myosin.

-

Principle: The assay reconstructs the fundamental contractile event in a simplified system. Myosin heads are fixed to a surface, and fluorescently labeled actin filaments are observed moving across this surface in the presence of ATP.

-

Methodology:

-

Surface Preparation: A nitrocellulose-coated coverslip is prepared in a flow cell.

-

Myosin Adhesion: Purified cardiac heavy meromyosin is infused into the flow cell and allowed to adhere to the surface.

-

Blocking: Unoccupied surface sites are blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.

-

Actin Infusion: Rhodamine-phalloidin labeled actin filaments are introduced into the flow cell.

-

Activation: A final "motility buffer" containing ATP, an oxygen-scavenging system (to prevent photobleaching), and the test compound (this compound) or vehicle is infused.

-

Visualization & Analysis: The movement of the fluorescent actin filaments is recorded using a total internal reflection fluorescence (TIRF) microscope. The velocity of individual filaments is tracked and averaged to determine the effect of the compound on unloaded shortening velocity.

-

Caption: Drug Development Workflow for this compound.

GALACTIC-HF Clinical Trial Protocol

-

Objective: To determine if this compound could reduce the risk of cardiovascular death or heart failure events in patients with chronic HFrEF.

-

Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.

-

Patient Population: 8,256 patients with symptomatic chronic heart failure (NYHA class II-IV), LVEF ≤35%, and elevated natriuretic peptides. Patients were either currently hospitalized for heart failure or had a recent history of hospitalization or an emergency department visit for heart failure.

-

Intervention: Patients were randomized 1:1 to receive either oral this compound (25 mg, 37.5 mg, or 50 mg twice daily, with dose adjusted based on plasma concentration) or placebo, in addition to standard-of-care therapy.

-

Primary Endpoint: A composite of the time to the first heart failure event (hospitalization or other urgent treatment for heart failure) or cardiovascular death.

-

Secondary Endpoints: Included time to cardiovascular death, change in Kansas City Cardiomyopathy Questionnaire (KCCQ) total symptom score, time to first heart failure hospitalization, and time to all-cause death.

-

Follow-up: The median follow-up duration was 21.8 months.

Concluding Summary

This compound is a pioneering cardiac myosin activator that directly enhances myocardial contractility by modulating the actin-myosin cross-bridge cycle. Its mechanism, which is independent of intracellular calcium fluxes, distinguishes it from previous classes of inotropic agents and may offer a more favorable safety profile. Preclinical studies confirmed its selective action and ability to improve cardiac function. Large-scale clinical trials, notably GALACTIC-HF, have demonstrated a modest but statistically significant reduction in the primary composite endpoint of heart failure events or cardiovascular death in patients with HFrEF, with more pronounced benefits observed in patients with more severe disease. The data and methodologies presented in this guide underscore the potential of direct myosin activation as a targeted therapeutic strategy in heart failure.

References

- 1. This compound: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and structural basis for activation of cardiac myosin force production by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokinetics Announces Start of COMET-HF, Testing this compound in Patients with Symptomatic Heart Failure with Severely Reduced Ejection Fraction | Duke Clinical Research Institute [dcri.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Molecular Basis of Omecamtiv Mecarbil's Effect on Cardiac Contractility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omecamtiv Mecarbil (OM) is a first-in-class small molecule that directly activates cardiac myosin, representing a novel therapeutic approach for heart failure with reduced ejection fraction (HFrEF). Unlike traditional inotropic agents that modulate intracellular calcium levels, OM enhances cardiac contractility by directly targeting the sarcomere's molecular motor, cardiac myosin. This technical guide provides a comprehensive overview of the molecular basis of this compound's effect on contractility, detailing its mechanism of action, binding site, and impact on the actin-myosin cross-bridge cycle. This document synthesizes key quantitative data from various studies, outlines the methodologies of pivotal experiments, and provides visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is a selective cardiac myosin activator that enhances systolic function without altering intracellular calcium transients.[1][2] Its primary mechanism involves modulating the kinetics of the actin-myosin cross-bridge cycle.[3] OM binds to an allosteric site on the cardiac myosin heavy chain, distinct from the ATP and actin binding sites.[4][5] This binding event stabilizes the myosin in a pre-powerstroke state, increasing the number of myosin heads that are primed and ready to bind to actin once the cardiac cycle begins.

The key effects of this compound on the cross-bridge cycle include:

-

Increased Rate of Transition to the Strongly Bound State: OM accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly bound actin-myosin state to a strongly bound, force-producing state. This is achieved by promoting the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex.

-

Prolonged Actin-Myosin Attachment: The drug increases the duration that myosin remains strongly bound to actin.

-

Increased Duty Ratio: By increasing the time myosin is in a force-producing state relative to the total cycle time, OM enhances the duty ratio of the myosin motor.

-

Slowing of the Powerstroke and ATP Turnover: While accelerating Pi release, OM paradoxically slows the powerstroke and the overall actin-activated ATP turnover rate. This leads to a more sustained but slower contraction.

This unique mechanism of action results in a prolonged systolic ejection time and increased stroke volume, ultimately improving cardiac efficiency without a significant increase in myocardial oxygen consumption.

Binding Site of this compound

Crystallographic studies have precisely identified the binding site of this compound on the S1 catalytic domain of cardiac myosin. OM binds to a novel allosteric pocket located at the junction of the converter domain and the relay helix. This strategic location allows OM to influence the conformational changes of the myosin head that are critical for the powerstroke. The binding of OM stabilizes the lever arm in a primed, pre-powerstroke conformation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various in vitro and in situ studies on the effects of this compound.

| Parameter | Species/System | Concentration of OM | Effect | Reference |

| Binding Affinity (Kd) | Purified cardiac myosin S1 | 1.6 ± 0.3 µM | ||

| Actin-Activated ATPase Activity (Vmax) | Human β-cardiac myosin subfragment 1 (M2β-S1) | >4-fold decrease | ||

| Actin Concentration for Half-Maximal ATPase (Kapp) | Human β-cardiac myosin subfragment 1 (M2β-S1) | 30-fold decrease | ||

| Actin Sliding Velocity (in vitro motility assay) | Human β-cardiac myosin subfragment 1 (M2β-S1) | >100-fold decrease | ||

| Equilibrium Constant of ATP Hydrolysis (M-ATP ⇄ M-ADP-Pi) | Porcine ventricular heavy meromyosin (PV-HMM) | Increased from 2.4 to 6 | ||

| Amplitude of Fast Phase of Phosphate Dissociation | Porcine ventricular heavy meromyosin (PV-HMM) | 4-fold increase | ||

| Unloaded Shortening Velocity (in vitro motility assay) | Porcine ventricular heavy meromyosin (PV-HMM) | 14-fold decrease | ||

| Ca2+ Sensitivity (pCa50) | Skinned porcine left ventricular muscle | 0.5 µM | ΔpCa50 of ~0.16 | |

| 1.0 µM | ΔpCa50 of ~0.33 | |||

| Skinned porcine left atrial muscle | 0.5 µM | ΔpCa50 of ~0.08 | ||

| 1.0 µM | ΔpCa50 of ~0.22 | |||

| Maximal Force | Skinned porcine left ventricular muscle | 0.5 µM, 1.0 µM | No significant effect | |

| Skinned porcine left atrial muscle | 0.5 µM, 1.0 µM | ~20% increase |

Experimental Protocols

Crystallography of Myosin S1 in Complex with this compound

Objective: To determine the three-dimensional structure of the cardiac myosin S1 domain bound to this compound to identify the binding site and understand the conformational changes induced by the drug.

Methodology:

-

Protein Expression and Purification: The S1 fragment of β-cardiac myosin is expressed in a suitable system (e.g., mouse C2C12 myoblasts) and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified myosin S1 is incubated with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP•BeFx) to trap the pre-powerstroke state.

-

Crystallization: The myosin S1-OM-ADP•BeFx complex is subjected to vapor diffusion crystallization screening to obtain well-ordered crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution (e.g., 2.45 Å).

In Vitro Motility Assay

Objective: To measure the effect of this compound on the velocity of actin filament movement propelled by myosin motors.

Methodology:

-

Surface Preparation: A flow cell is created by attaching a coverslip to a microscope slide. The surface of the coverslip is coated with a nitrocellulose film.

-

Myosin Immobilization: A solution containing heavy meromyosin (HMM) or S1 fragments of cardiac myosin is introduced into the flow cell and allowed to adhere to the nitrocellulose surface.

-

Blocking: Unbound sites on the surface are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding of actin.

-

Actin Filament Introduction: Fluorescently labeled actin filaments are introduced into the flow cell in a motility buffer containing ATP and an ATP regeneration system.

-

Data Acquisition: The movement of the fluorescent actin filaments is observed and recorded using a fluorescence microscope equipped with a sensitive camera.

-

Analysis: The velocity of individual actin filaments is determined using image analysis software. The experiment is repeated with varying concentrations of this compound in the motility buffer.

Actin-Activated ATPase Assay

Objective: To determine the effect of this compound on the rate of ATP hydrolysis by cardiac myosin in the presence of actin.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified cardiac myosin S1, varying concentrations of filamentous actin, and a buffer with a defined ionic strength, pH, and temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric assay (e.g., malachite green assay) that detects free phosphate.

-

Data Analysis: The initial rate of ATP hydrolysis is plotted against the actin concentration. The data are then fitted to the Michaelis-Menten equation to determine the maximal ATPase rate (Vmax) and the actin concentration required for half-maximal activation (Kapp). The assay is performed in the presence and absence of different concentrations of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Muscle Contraction and the Influence of this compound

Caption: Signaling pathway of cardiac muscle contraction and the modulatory effects of this compound.

Experimental Workflow for Assessing this compound's Effect on Myosin Function

Caption: A generalized experimental workflow for characterizing the effects of this compound on myosin function.

Conclusion

This compound represents a paradigm shift in the treatment of systolic heart failure by directly targeting the molecular motor of cardiac contraction. Its unique mechanism of action, which involves allosteric modulation of cardiac myosin to increase the number of force-producing cross-bridges and prolong their attachment to actin, offers a novel approach to enhancing cardiac contractility without the adverse effects associated with calcium-sensitizing agents. The detailed understanding of its molecular basis, supported by quantitative data from a range of biophysical and structural studies, provides a solid foundation for the continued development and optimization of this and future generations of cardiac myosin activators. This technical guide serves as a comprehensive resource for researchers and drug development professionals in the field of cardiovascular medicine.

References

- 1. Dose-Dependent Effects of the Myosin Activator this compound on Cross-Bridge Behavior and Force Generation in Failing Human Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on calcium‐transients and contractility in a translational canine myocyte model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mechanistic-and-structural-basis-for-activation-of-cardiac-myosin-force-production-by-omecamtiv-mecarbil - Ask this paper | Bohrium [bohrium.com]

- 5. Insights into the Mechanism of the Cardiac Drug this compound—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Choreography of Contraction: An In-depth Guide to Omecamtiv Mecarbil's Role in the Cross-Bridge Cycle

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 29, 2025 – This technical guide provides a comprehensive analysis of the cardiac myosin activator, Omecamtiv Mecarbil (OM), and its intricate role in modulating the cross-bridge cycle of the cardiac sarcomere. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the molecular interactions and pathways influenced by this novel therapeutic agent.

Executive Summary

This compound is a first-in-class small molecule that directly targets and activates cardiac myosin, the motor protein responsible for generating the force of cardiac contraction.[1] Unlike traditional inotropic agents that modulate intracellular calcium levels, OM offers a distinct mechanism of action by allosterically altering the kinetics of the cross-bridge cycle.[2][3] This guide will elucidate the nuanced effects of OM on the fundamental steps of this cycle, including ATP hydrolysis, phosphate release, and the transition between weakly and strongly bound actin-myosin states. By stabilizing the pre-powerstroke state of myosin, OM increases the number of myosin heads bound to actin, thereby prolonging systolic ejection time and enhancing cardiac contractility.[4][5]

The Cardiac Myosin Cross-Bridge Cycle: A Primer

The contraction of cardiac muscle is driven by the cyclical interaction of myosin thick filaments and actin thin filaments within the sarcomere, a process known as the cross-bridge cycle. This ATP-dependent process can be broadly categorized into four key stages:

-

ATP Binding and Detachment: The cycle initiates with ATP binding to the myosin head, which leads to a conformational change that significantly reduces its affinity for actin, causing the cross-bridge to detach.

-

ATP Hydrolysis and the Recovery Stroke: The bound ATP is then hydrolyzed to ADP and inorganic phosphate (Pi), which remain associated with the myosin head. The energy released from this hydrolysis "cocks" the myosin head into a high-energy, pre-powerstroke conformation.

-

Cross-Bridge Formation: In the presence of intracellular calcium, which exposes binding sites on the actin filament, the energized myosin head binds to actin, forming a weakly-bound cross-bridge.

-

The Powerstroke and ADP Release: The release of Pi triggers the "powerstroke," a conformational change in the myosin head that pulls the actin filament, resulting in muscle contraction. Subsequently, ADP is released, leaving the myosin head tightly bound to actin in a rigor state, awaiting the next ATP molecule to restart the cycle.

This compound's Mechanism of Action: A Detailed Analysis

This compound exerts its effects by binding to an allosteric pocket on the catalytic domain of β-cardiac myosin, distinct from the ATP and actin binding sites. This binding event induces conformational changes that primarily impact the rate-limiting steps of the cross-bridge cycle.

Allosteric Binding and Conformational Stabilization

OM binds to a cleft between the N-terminal 25-kDa and the lower 50-kDa domains of the myosin heavy chain. This interaction stabilizes the myosin head in the pre-powerstroke state, where the lever arm is in a "primed" position. This stabilization has a profound impact on the subsequent steps of the cross-bridge cycle.

Modulation of ATP Hydrolysis and Phosphate Release

A key effect of OM is the acceleration of the transition from the weakly-bound to the strongly-bound actin-myosin state. It achieves this by increasing the rate of phosphate release, a critical step that precedes the powerstroke. While some studies suggest OM augments the speed of ATP hydrolysis, others indicate it primarily biases the ATP hydrolysis equilibrium towards the post-hydrolysis M·ADP·Pi state. This pre-loading of myosin heads in a state ready to bind actin and release phosphate is central to its mechanism.

Increased Duty Ratio and Force Production

By prolonging the duration of the strongly-bound, force-producing state, OM effectively increases the "duty ratio" of the myosin motor. This means that at any given time, a greater proportion of myosin heads are actively engaged with actin filaments, leading to a more sustained and forceful contraction. This enhanced force production occurs without a significant increase in myocardial oxygen consumption, a notable advantage over traditional inotropes.

Quantitative Impact of this compound on Cross-Bridge Kinetics

The following tables summarize the key quantitative data on the effects of this compound on cardiac myosin function, compiled from various in vitro and cellular studies.

| Parameter | Species | Condition | Value | Reference |

| Binding Affinity (Kd) | Purified Cardiac Myosin S1 | - | 1.6 ± 0.3 µM | |

| EC50 (ATPase Activity) | Human β-cardiac myosin S1 | - | ~0.5 µM | |

| Rat Ventricular Myofibrils | pCa 4.3 | ~1.3 µmol L−1 | ||

| EC50 (In Vitro Motility) | Human M2β-S1 | - | 0.10 ± 0.01 μm |

Table 1: Binding Affinity and Potency of this compound. This table presents the binding affinity of this compound to cardiac myosin and its effective concentrations for modulating ATPase activity and in vitro motility.

| Parameter | Species | Control | With this compound | Fold Change | Reference |

| kcat (Maximal ATPase rate) | Human M2β-S1 | 2.5 ± 0.1 s⁻¹ | 0.6 ± 0.02 s⁻¹ | ~4-fold decrease | |

| KATPase (Actin concentration for half-maximal ATPase) | Human M2β-S1 | 30 ± 2 µM | 1.0 ± 0.1 µM | ~30-fold decrease | |

| ATP Hydrolysis Equilibrium Constant | Porcine Ventricular HMM | 2.4 | 6 | ~2.5-fold increase | |

| Actin Sliding Velocity | Human M2β-S1 | 1651 ± 24 nm/s | 6.87 ± 0.12 nm/s | >100-fold decrease | |

| Cross-bridge Detachment Rate (krel) | Failing Human Myocardium | - | Slowed | - |

Table 2: Kinetic Effects of this compound on the Cross-Bridge Cycle. This table details the quantitative changes in key kinetic parameters of the cardiac myosin cross-bridge cycle in the presence of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Steady-State ATPase Activity Assay

Objective: To determine the effect of this compound on the actin-activated ATPase activity of cardiac myosin.

Methodology:

-

Protein Preparation: Recombinant human β-cardiac myosin subfragment 1 (M2β-S1) is expressed and purified. Actin is purified from rabbit skeletal muscle acetone powder.

-

Reaction Buffer: Experiments are typically performed in a MOPS-based buffer (e.g., 10 mM MOPS, pH 7.0, 20 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT).

-

Assay Procedure: The ATPase activity is measured using a coupled enzymatic assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The assay is performed in a stopped-flow apparatus.

-

Data Analysis: The ATPase rate at each actin concentration is determined, and the data are fitted to the Michaelis-Menten equation to determine the maximal ATPase rate (kcat) and the actin concentration at which the ATPase activity is half-maximal (KATPase).

In Vitro Motility Assay

Objective: To measure the effect of this compound on the velocity of actin filament movement propelled by cardiac myosin.

Methodology:

-

Flow Cell Preparation: Glass coverslips are coated with nitrocellulose and then with myosin.

-

Protein and Reagents: Human M2β-S1 and rhodamine-phalloidin labeled actin filaments are used. The motility buffer typically contains MOPS, KCl, MgCl₂, EGTA, DTT, ATP, and an oxygen scavenging system.

-

Assay Procedure: Myosin is introduced into the flow cell, followed by blocking with BSA. Labeled actin filaments are then added, and their movement is initiated by the addition of ATP. The movement is recorded using fluorescence microscopy.

-

Data Analysis: The velocity of individual actin filaments is tracked and analyzed using appropriate software. The average sliding velocity is calculated from a large population of filaments.

Single-Molecule Optical Tweezers Assay

Objective: To directly measure the force and displacement of single myosin molecules interacting with an actin filament in the presence of this compound.

Methodology:

-

Apparatus: A "three-bead" optical tweezers setup is commonly used, where an actin filament is suspended between two optically trapped beads, and a third bead coated with myosin is brought into contact with the actin.

-

Experimental Chamber: A flow cell is constructed to allow for the exchange of solutions during the experiment.

-

Assay Procedure: Single actomyosin binding events are detected by the displacement of the beads from the center of the optical traps. The force generated by the myosin molecule is calculated from this displacement and the known stiffness of the optical trap.

-

Data Analysis: The duration of binding events (attachment lifetime) and the magnitude of displacement (working stroke) are measured and analyzed to understand the load-dependent kinetics of the myosin motor.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Conclusion

This compound represents a paradigm shift in the pharmacological management of systolic heart failure. By directly targeting the molecular motor of cardiac contraction, it offers a novel mechanism to enhance cardiac function. This in-depth technical guide has provided a comprehensive overview of its role in the cross-bridge cycle, supported by quantitative data and detailed experimental protocols. The continued investigation into the precise molecular interactions and kinetic consequences of this compound will undoubtedly pave the way for the development of next-generation cardiac myosin activators with improved therapeutic profiles.

References

- 1. Single-Molecule Force Spectroscopy: Experiments, Analysis, and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Human β-Cardiac Myosin Function from Single Molecule and Single Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound Slows Myosin Kinetics in Skinned Rat Myocardium at Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research of Omecamtiv Mecarbil in Heart Failure

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands, often stemming from decreased cardiac contractility.[1][2] For decades, therapeutic strategies aimed at increasing cardiac contractility (inotropes) have been limited by adverse effects, including arrhythmias, increased myocardial oxygen consumption, and potential for increased mortality with long-term use.[3][4] Omecamtiv Mecarbil (formerly CK-1827452) represents a first-in-class therapeutic agent known as a cardiac myosin activator.[1] It offers a novel mechanism to directly enhance cardiac muscle function. Preclinical research has been pivotal in elucidating its unique profile, demonstrating an ability to improve cardiac performance without the detrimental effects associated with traditional inotropes. This technical guide provides an in-depth overview of the preclinical studies that have defined the pharmacology, efficacy, and mechanism of this compound.

Mechanism of Action: Direct Cardiac Myosin Activation

This compound enhances cardiac contractility by binding directly and selectively to the catalytic S1 domain of cardiac myosin, the motor protein responsible for converting chemical energy (ATP) into mechanical force. Its mechanism does not involve altering intracellular calcium concentrations or cAMP levels, a key differentiator from conventional inotropes.

The core actions of this compound on the myosin cross-bridge cycle are:

-

Accelerating Phosphate Release: It stabilizes the pre-powerstroke state of myosin, increasing the rate of phosphate (Pi) release from the myosin-ADP-Pi complex. This step is rate-limiting for the transition of the actin-myosin complex from a weak to a strong, force-generating state.

-

Prolonging Cross-Bridge Duration: By increasing the number of myosin heads actively bound to actin at the start of systole and prolonging their attachment duration, this compound extends the systolic ejection time.

This combined action results in a more forceful and prolonged cardiac contraction for a given level of intracellular calcium, thereby improving cardiac efficiency.

Caption: Mechanism of this compound on the cardiac myosin powerstroke.

Preclinical Models and Experimental Workflows

The evaluation of this compound has utilized a range of well-established preclinical models of heart failure, which are crucial for understanding pathophysiology and testing novel therapies.

-

Canine Models: Large animal models, particularly dogs, are frequently used because their cardiac physiology, structure, and protein expression closely resemble that of humans. Key models include pacing-induced heart failure in dogs with a prior myocardial infarction (MI-sHF) or left ventricular hypertrophy (LVH-sHF). These models effectively replicate the systolic dysfunction seen in human HF.

-

Rodent Models: Rats and mice are valuable for initial screening and mechanistic studies due to their short breeding cycles and the availability of genetic models. Common methods to induce heart failure include chronic administration of agents like isoproterenol or surgical procedures such as transverse aortic constriction (TAC) to create pressure overload.

-

Isolated Myocyte Models: In vitro studies using isolated cardiac myocytes from animals like canines allow for direct measurement of cellular contractility and calcium handling, providing mechanistic insights without the confounding variables of an in vivo system.

A generalized workflow for the preclinical assessment of a novel cardiac agent like this compound is outlined below.

Caption: Generalized workflow for preclinical evaluation of this compound.

Key Preclinical Pharmacodynamic Findings

Preclinical studies, particularly in conscious dogs with induced systolic heart failure, have provided robust quantitative data on the efficacy of this compound. A 24-hour infusion demonstrated a sustained improvement in cardiac function without evidence of desensitization. The primary findings are summarized below.

Table 1: Hemodynamic Effects of this compound in a Canine Model of Systolic Heart Failure

| Parameter | Change from Baseline | Significance | Citation |

|---|---|---|---|

| Systolic Ejection Time | ▲ 26 ± 2.9% | Increased duration of contraction | |

| Stroke Volume | ▲ 44 ± 6.5% | Improved pump function | |

| Cardiac Output | ▲ 22 ± 2.8% | Enhanced systemic blood flow | |

| Wall Thickening | ▲ 25 ± 6.2% | Increased systolic function | |

| Heart Rate | ▼ 15 ± 3.0% | Favorable reduction | |

| LV dP/dt | No significant change | No increase in contraction velocity | |

| Myocardial O₂ Consumption (MVO₂) | No significant change | Improved efficiency, no added oxygen cost |

Data from a 24-hour infusion (0.25 mg/kg IV bolus followed by 0.25 mg/kg/h) in dogs with pacing-induced sHF.

These findings highlight the unique profile of this compound: it improves cardiac output primarily by increasing the duration of systolic ejection, rather than by increasing the speed of contraction (LV dP/dt), which is characteristic of catecholamines like dobutamine. Crucially, this improvement in function occurs without a significant increase in myocardial oxygen consumption, suggesting an enhancement of cardiac efficiency.

Detailed Experimental Protocols

The reproducibility and validity of preclinical findings depend on meticulous experimental design. Key protocols used in this compound research are detailed here.

Canine Model of Pacing-Induced Heart Failure

-

Objective: To create a large animal model that mimics chronic systolic heart failure in humans.

-

Procedure:

-

Initial Surgery (MI or LVH): Heart failure is induced following either a myocardial infarction or the development of left ventricular hypertrophy from chronic pressure overload.

-

Instrumentation: Animals are chronically instrumented with devices to measure key parameters. This includes solid-state pressure gauges in the left ventricle (LV), transit-time flow probes around the ascending aorta to measure cardiac output, and sonomicrometry crystals to measure LV wall thickness.

-

Pacing: A pacemaker is implanted, and rapid ventricular pacing is initiated for several weeks to induce and maintain a state of systolic heart failure, characterized by reduced ejection fraction and other clinical signs.

-

Drug Administration and Data Collection

-

Objective: To assess the dose-response and sustained effects of this compound.

-

Protocol:

-

Dose-Ranging: Preliminary studies are conducted to determine the optimal dose, with IV boluses ranging from 0.1 to 1.0 mg/kg.

-

Sustained Infusion: For efficacy studies, an optimized regimen is used, typically an intravenous bolus injection (e.g., 0.25 mg/kg) immediately followed by a continuous infusion (e.g., 0.25 mg/kg/h) for 24 to 72 hours.

-

Data Acquisition: Hemodynamic data (LV pressure, cardiac output, etc.) are continuously recorded at baseline (before drug administration) and throughout the infusion period.

-

Isolated Myocyte Contractility and Calcium Transient Assay

-

Objective: To directly measure the effect of this compound on myocyte contraction and intracellular calcium levels.

-

Protocol:

-

Myocyte Isolation: Left ventricular myocytes are isolated from healthy canine hearts.

-

Fluorescent Loading: The isolated cells are loaded with Fura-2 AM, a ratiometric calcium indicator dye.

-

Simultaneous Measurement: Cells are electrically stimulated to contract. A specialized system simultaneously records cell shortening (contractility) via video edge detection and intracellular calcium transients via fluorescence spectrophotometry.

-

Drug Application: this compound is added to the cell bath at varying concentrations to determine its direct effect on contractility and calcium handling, confirming that it increases cell shortening without altering the calcium transient.

-

Preclinical Pharmacokinetics and Safety Profile

While most detailed pharmacokinetic data comes from clinical trials, preclinical studies established the foundational dose-response relationships. A key finding from preclinical safety pharmacology is the favorable profile of this compound compared to other inotropes. It does not increase myocardial oxygen consumption or alter intracellular calcium homeostasis, thereby avoiding common adverse effects like arrhythmogenesis. However, some studies in rodent models have suggested that at very high doses, the profound prolongation of systole could potentially impair diastolic filling time, a concern that requires careful dose management in clinical settings.

Table 2: Preclinical Dosing Regimens for this compound

| Animal Model | Dosing Route | Dose Range Studied | Selected Efficacious Dose | Citation |

|---|---|---|---|---|

| Canine | Intravenous | 0.1 - 1.0 mg/kg (bolus) | 0.25 mg/kg bolus + 0.25 mg/kg/h infusion | |

| Feline | Intravenous | 0.1, 0.25, 1.0 mg/kg (single injection) | 0.25 mg/kg |

| Rat | Intravenous | Cumulative doses up to 1200 µg/kg | N/A | |

Conclusion

The comprehensive preclinical research on this compound has been instrumental in defining its role as a selective cardiac myosin activator. Studies in relevant animal models of heart failure have consistently demonstrated its ability to improve systolic function, stroke volume, and cardiac output. Its unique mechanism, which enhances contractility without increasing myocardial oxygen demand or altering calcium signaling, distinguishes it from all other classes of inotropic agents. These foundational preclinical findings established a strong rationale for its development and provided the critical data needed to advance this compound into clinical trials for the treatment of heart failure with reduced ejection fraction.

References

- 1. Cardiac Myosin Activator this compound: Novel Treatment for Systolic Heart Failure [ouci.dntb.gov.ua]

- 2. Cardiac Myosin Activator this compound: Novel Treatment for Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of single-dose this compound administered intravenously in clinically healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Omecamtiv Mecarbil on Intracellular Calcium Transients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omecamtiv Mecarbil is a first-in-class selective cardiac myosin activator developed for the treatment of heart failure with reduced ejection fraction (HFrEF). Its mechanism of action is distinct from traditional inotropic agents, which primarily modulate intracellular calcium concentration. This guide provides an in-depth analysis of this compound's effects on intracellular calcium transients, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and the methodologies used for its study. The core finding is that this compound enhances cardiac contractility without significantly altering intracellular calcium transients at therapeutically relevant concentrations. Instead, it increases the calcium sensitivity of the myofilaments, representing a novel approach to improving cardiac function.[1][2][3]

Mechanism of Action: A Calcium-Independent Pathway

Traditional inotropic agents, such as beta-adrenergic agonists and phosphodiesterase inhibitors, increase cardiac contractility by elevating intracellular calcium levels.[1] This, however, can lead to adverse effects including arrhythmias and increased myocardial oxygen consumption.[1] this compound circumvents these limitations by directly targeting the cardiac sarcomere. It binds to the catalytic domain of cardiac myosin, accelerating the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state. This action prolongs the duration of systolic ejection, thereby increasing stroke volume and cardiac output, without altering intracellular calcium levels or myocardial oxygen consumption.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, highlighting its independence from alterations in the intracellular calcium transient.

Quantitative Analysis of this compound's Effects

Experimental data consistently demonstrates that this compound's pro-contractile effects are not mediated by changes in the intracellular calcium transient. The following tables summarize the key quantitative findings from studies on isolated cardiomyocytes.

Table 1: Effect of this compound on Intracellular Calcium Transients in Canine Ventricular Myocytes

| Parameter | This compound Concentration (µmol/L) | Observed Effect |

| Amplitude | 0.03 - 1 | No significant change |

| Velocity (Systolic) | 0.03 - 1 | No significant change |

| Velocity (Diastolic) | 0.03 - 1 | No significant change |

| Duration (at 50% from peak) | 0.03 - 1 | No significant change |

Data synthesized from a study on healthy canine ventricular myocytes.

Table 2: Effect of this compound on Myofilament Calcium Sensitivity in Rat Cardiomyocytes

| Parameter | This compound Concentration (µM) | Observed Effect |

| ΔpCa₅₀ | 0.1 | 0.11 increase |

| ΔpCa₅₀ | 1 | 0.34 increase |

| EC₅₀ for Ca²⁺ sensitization | - | 0.08 ± 0.01 |

pCa₅₀ represents the negative logarithm of the calcium concentration required for half-maximal activation. An increase in pCa₅₀ indicates increased calcium sensitivity. Data from studies on permeabilized rat cardiomyocytes.

These data clearly distinguish this compound from traditional calcitropes, which would be expected to increase the amplitude and velocity of the calcium transient. Instead, this compound acts as a calcium sensitizer, enhancing the force produced at a given intracellular calcium concentration.

Experimental Protocols for Measuring Intracellular Calcium Transients

The assessment of a compound's impact on intracellular calcium transients in cardiomyocytes is a critical step in cardiovascular drug development. The following is a detailed protocol for such an analysis, synthesized from established methodologies.

Cardiomyocyte Isolation

-

Heart Excision and Cannulation: Murine hearts are rapidly excised and cannulated via the aorta for Langendorff perfusion.

-

Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by a buffer containing a digestive enzyme cocktail (e.g., liberase blendzyme) to dissociate the cardiomyocytes.

-

Mechanical Dissociation and Calcium Reintroduction: The digested heart tissue is gently teased apart, and the isolated cells are filtered. The calcium concentration is then gradually reintroduced to the cell suspension to prevent calcium overload.

-

Cell Plating: Viable, rod-shaped cardiomyocytes are plated on laminin-coated coverslips for imaging.

Fura-2 AM Loading

-

Stock Solution Preparation: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Loading Solution Preparation: Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in a buffered physiological solution (e.g., Tyrode's solution).

-

Cell Incubation: Incubate the plated cardiomyocytes in the Fura-2 AM loading solution for 15-60 minutes at room temperature, protected from light.

-

Washing and De-esterification: Wash the cells with indicator-free buffer to remove extracellular dye. Allow an additional 20-30 minutes for complete de-esterification of the Fura-2 AM within the cells.

Calcium Transient and Contractility Measurement (IonOptix System)

-

System Setup: Place the coverslip with Fura-2-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with an IonOptix system. Maintain physiological temperature (37°C).

-

Cell Stimulation: Electrically field-stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz) to elicit contractions and calcium transients.

-

Data Acquisition:

-

Calcium Transients: Excite the Fura-2-loaded cells with alternating wavelengths of 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Measure the fluorescence emission at 510 nm. The ratio of the emissions at these two excitation wavelengths is used to determine the intracellular calcium concentration.

-

Contractility: Simultaneously record sarcomere length or cell edge detection to measure myocyte shortening and relaxation.

-

-

Data Analysis: Analyze the recorded transients to determine key parameters such as amplitude, time to peak, and decay kinetics of the calcium transient, as well as the amplitude and velocity of sarcomere shortening and relengthening.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for assessing the impact of a compound like this compound on cardiomyocyte calcium transients and contractility.

Conclusion

This compound represents a significant advancement in the development of inotropic therapies for HFrEF. Its unique mechanism of directly activating cardiac myosin, thereby increasing the calcium sensitivity of the myofilaments, allows for enhanced cardiac contractility without the deleterious effects associated with altering intracellular calcium homeostasis. This in-depth guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to further investigate and understand the nuanced impact of this compound and other novel cardiac myosin activators on cardiomyocyte physiology. The continued exploration of such calcium-independent mechanisms holds great promise for the future of heart failure treatment.

References

Unraveling the Interaction of Omecamtiv Mecarbil with Cardiac Myosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of Omecamtiv Mecarbil (OM), a first-in-class selective cardiac myosin activator. By directly targeting the sarcomere, the fundamental contractile unit of heart muscle, this compound offers a novel therapeutic approach for heart failure with reduced ejection fraction (HFrEF). This document details the molecular interactions, kinetic effects, and the experimental methodologies used to elucidate them, presenting a comprehensive resource for professionals in cardiovascular drug discovery and development.

The Allosteric Binding Site of this compound on the Cardiac Myosin S1 Domain

This compound binds to a distinct allosteric pocket on the catalytic S1 domain of β-cardiac myosin, the motor protein responsible for generating contractile force in the heart.[1][2][3] This binding site is strategically located at the interface of several key subdomains that are critical for the mechano-chemical transduction of myosin: the N-terminal domain, the relay helix, and the converter domain.[4]

Structural studies, primarily X-ray crystallography, have been pivotal in identifying the precise location and nature of this interaction.[5] These studies reveal that this compound preferentially binds to myosin when it is in the pre-powerstroke (PPS) state, a conformational state where the myosin lever arm is primed for force generation. The binding of this compound stabilizes this PPS conformation, which is a key aspect of its mechanism of action.

The specificity of this compound for cardiac myosin over other myosin isoforms, such as skeletal myosin, is attributed to subtle differences in the amino acid residues that constitute the binding pocket. For instance, residues Y164c and N711c in cardiac myosin, which are important for binding, are replaced by the shorter F165s and S717s in skeletal myosin.

Quantitative Analysis of this compound's Interaction with Cardiac Myosin

The interaction of this compound with cardiac myosin has been quantified through various biochemical and biophysical assays. These studies provide crucial data on the affinity of the drug for its target and its functional effects on the enzymatic activity of myosin.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | 1.6 ± 0.3 μM | Tandem Mass Spectrometry with OM analog | |

| ATPase Activation (EC50) | 0.52 ± 0.10 μM | Actin-activated ATPase assay | |

| Ca2+ Sensitization (EC50) | 0.08 ± 0.01 μM | Force measurement in permeabilized cardiomyocytes |

| Parameter | Effect of this compound | Method | Source |

| Maximal ATPase activity (kcat) | Reduced 4.5-fold | Actin-activated ATPase assay | |

| Actin concentration for half-maximal ATPase (KATPase) | Reduced 30-fold | Actin-activated ATPase assay | |

| Equilibrium constant of ATP hydrolysis | Increased from 2.4 to 6 | Quench-flow kinetics | |

| Rate of phosphate release (fast phase) | Amplitude increased 4-fold | Quench-flow kinetics | |

| Unloaded shortening velocity | Decreased 14-fold | In vitro motility assay |

Mechanism of Action: Enhancing Cardiac Contractility

This compound enhances cardiac contractility through a unique mechanism that does not involve altering intracellular calcium concentrations, a common pathway for traditional inotropic agents. Instead, it directly modulates the function of the cardiac sarcomere.

The primary mechanism involves the stabilization of the pre-powerstroke state of the myosin head. This leads to an accumulation of myosin heads that are primed and ready to bind to the actin filament upon the initiation of the cardiac cycle. By increasing the number of myosin heads that can participate in force generation, this compound increases the overall contractility of the heart muscle.

Furthermore, this compound accelerates the rate-limiting step of the myosin cross-bridge cycle, which is the transition of the actin-myosin complex from a weakly bound state to a strongly bound, force-producing state. This is achieved by increasing the rate of phosphate release from the myosin active site. The drug also prolongs the duration that myosin remains in the strongly bound, force-producing state. The combination of recruiting more myosin heads and extending their force-producing time results in a longer systolic ejection time and increased stroke volume, ultimately improving cardiac efficiency.

Experimental Protocols

The elucidation of this compound's binding site and mechanism of action has relied on a suite of sophisticated experimental techniques.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the this compound-myosin S1 complex.

-

Methodology:

-

Protein Expression and Purification: The human β-cardiac myosin S1 fragment is expressed, often in a baculovirus/insect cell system, and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified myosin S1 is incubated with an excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP•VO4) to trap the myosin in the pre-powerstroke state.

-

Crystallization: The complex is crystallized using vapor diffusion methods, screening a wide range of precipitants, buffers, and additives.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.

-

Actin-Activated ATPase Assays

-

Objective: To measure the effect of this compound on the rate of ATP hydrolysis by myosin in the presence of actin.

-

Methodology:

-

Reagents: Purified cardiac myosin S1, actin, ATP, and a phosphate detection reagent (e.g., malachite green).

-

Assay Procedure: Myosin S1 is mixed with varying concentrations of actin and this compound in a reaction buffer. The reaction is initiated by the addition of ATP.

-

Data Acquisition: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time using a colorimetric assay.

-

Data Analysis: The data are fitted to the Michaelis-Menten equation to determine the maximal ATPase rate (kcat) and the actin concentration required for half-maximal activation (KATPase).

-

Quench-Flow Kinetics

-

Objective: To measure the rates of individual steps in the myosin ATPase cycle, such as ATP hydrolysis and phosphate release.

-

Methodology:

-

Instrumentation: A quench-flow apparatus that allows for rapid mixing of reactants and quenching of the reaction at specific time points.

-

Procedure for Phosphate Release: Myosin S1 is pre-incubated with fluorescently labeled ATP and this compound. This complex is then rapidly mixed with actin. The reaction is quenched at various time points with a solution that stops the reaction (e.g., perchloric acid).

-

Analysis: The amount of product (e.g., fluorescently labeled ADP) is measured at each time point, and the data are fitted to exponential functions to determine the rate constants.

-

In Vitro Motility Assays

-

Objective: To measure the effect of this compound on the velocity of actin filament movement driven by myosin.

-

Methodology:

-

Preparation: A flow cell is coated with cardiac myosin. Fluorescently labeled actin filaments are then introduced into the flow cell.

-

Motility: The movement of the actin filaments is initiated by the addition of ATP and this compound.

-

Imaging and Analysis: The movement of the filaments is observed using fluorescence microscopy and recorded. The velocity of individual filaments is tracked and averaged.

-

Force Measurements in Permeabilized Muscle Fibers

-

Objective: To determine the effect of this compound on the force-generating capacity and calcium sensitivity of cardiac muscle.

-

Methodology:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically permeabilized ("skinned") to allow for the direct control of the intracellular environment.

-

Force Measurement: The fibers are mounted on a force transducer, and the force generated is measured as they are exposed to solutions with varying concentrations of calcium and this compound.

-

Data Analysis: Force-pCa curves are generated to determine the maximal force and the pCa50 (the calcium concentration required for half-maximal force), which is a measure of calcium sensitivity.

-

Conclusion

This compound represents a paradigm shift in the pharmacological management of heart failure. Its unique mechanism of action, centered on the allosteric modulation of the cardiac myosin motor, directly enhances cardiac contractility without the adverse effects associated with traditional inotropes. A thorough understanding of its binding site and the intricate ways it alters the kinetics of the cross-bridge cycle is fundamental for the ongoing development of this and future generations of myotropes. The experimental methodologies detailed herein have been instrumental in building this understanding and will continue to be vital in the quest for novel cardiovascular therapies.

References

- 1. This compound, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative study of binding pocket structure and dynamics in cardiac and skeletal myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic and structural basis for activation of cardiac myosin force production by this compound - Institut Curie [institut-curie.org]

The Impact of Omecamtiv Mecarbil on the Kinetics of Cardiac Force Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv Mecarbil (OM) is a first-in-class small-molecule activator of cardiac myosin, the motor protein responsible for generating contractile force in the heart.[1][2] Developed as a potential therapeutic for heart failure with reduced ejection fraction (HFrEF), its unique mechanism of action directly targets the cardiac sarcomere to improve systolic function.[1][3][4] Unlike traditional inotropic agents that often increase intracellular calcium levels and myocardial oxygen consumption, this compound enhances cardiac contractility by modulating the kinetics of the actin-myosin cross-bridge cycle. This guide provides an in-depth technical overview of this compound's effect on the kinetics of force development, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Mechanism of Action

This compound binds to an allosteric site on the catalytic domain of β-cardiac myosin. This binding event induces conformational changes that accelerate the rate-limiting step of ATP hydrolysis, specifically the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex. This accelerated Pi release promotes the transition of myosin from a weakly bound to a strongly bound, force-producing state with actin. Consequently, this compound increases the number of myosin heads actively engaged with actin at any given time, a phenomenon described as an increase in the myosin duty ratio. While it accelerates entry into the force-producing state, it paradoxically slows the subsequent powerstroke and the overall rate of cross-bridge cycling. This dual effect leads to a prolonged systolic ejection time and increased force generation at submaximal calcium concentrations, without a significant increase in maximal force-generating capacity.

Quantitative Effects of this compound on Force Development Kinetics

The following tables summarize the quantitative effects of this compound on key parameters of cardiac muscle contractility as reported in various experimental models.

Table 1: Effect of this compound on Calcium Sensitivity and Force Production in Permeabilized Cardiomyocytes

| Parameter | OM Concentration (µM) | Change from Control | Species | Reference |

| ΔpCa₅₀ | 0.1 | +0.11 | Rat | |

| 1 | +0.34 | Rat | ||

| EC₅₀ for Ca²⁺ Sensitization | - | 0.08 ± 0.01 | Rat | |

| Active Force (Fₐ꜀ₜᵢᵥₑ) at pCa 6.1 | 0.3 | +216% (2.74 to 8.66 kN·m⁻²) | Rat | |

| 1 | +218% (2.74 to 8.71 kN·m⁻²) | Rat | ||

| Maximal Ca²⁺-activated Force (MyHC-7) | 0.5 | ~40% increase | Human | |

| Passive Force (Fₚₐₛₛᵢᵥₑ) EC₅₀ | - | 0.26 ± 0.11 | Rat |

Table 2: Effect of this compound on the Kinetics of Force Development and Relaxation

| Parameter | OM Concentration (µM) | Change from Control | Condition | Species | Reference |

| Rate of Force Redevelopment (kₜᵣ) | 0.01 | -22% (5.70 to 4.44 s⁻¹) | pCa 4.75 | Rat | |

| EC₅₀ for kₜᵣ decrease | 0.05 ± 0.01 | pCa 4.75 | Rat | ||

| Half-time of Activation (t₁/₂) | 1 | +422% (0.77 to 4.02 s) | pCa 4.75 | Rat | |

| 1 | +66% (2.55 to 4.23 s) | pCa 6.0 | Rat | ||

| Kinetics of Force Development and Relaxation (MyHC-7 & MyHC-6) | 10 | Up to 90% depression | - | Human | |

| Rate of XB Detachment (kᵣₑₗ) | 1.0 | Slowed | Submaximal Ca²⁺ | Human (HF) | |

| Time Course of Cooperative XB Recruitment (Tᵣₑ꜀) | 0.5 and 1.0 | Slowed | Submaximal Ca²⁺ | Human (HF) | |

| Peak Force Development Time (Tₚₖ) | 0.5 and 1.0 | Prolonged | Submaximal Ca²⁺ | Human (HF) |

Table 3: Effect of this compound on Myosin ATPase Activity

| Parameter | OM Presence | Change from Control | Species | Reference |

| Actin-activated ATPase Activity (Vₘₐₓ) | + | >4-fold decrease | Human | |

| Actin Concentration for Half-Maximal ATPase (Kₘ) | + | 30-fold reduction | Human | |

| Rate of Phosphate Release | + | 2-fold increase | - |

Experimental Protocols

The quantitative data presented above were generated using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Skinned Muscle Fiber/Cardiomyocyte Preparation

This technique allows for the direct assessment of sarcomeric protein function by chemically removing the cell membrane, which provides experimental control over the intracellular environment (e.g., Ca²⁺, ATP concentrations).

-

Tissue Isolation : Small cardiac muscle bundles (trabeculae) or individual cardiomyocytes are dissected from the heart.

-

Skinning : The preparations are incubated in a solution containing a non-ionic detergent (e.g., Triton X-100) to permeabilize the cell membranes. This removes the sarcoplasmic reticulum and mitochondria, while leaving the contractile apparatus intact.

-

Mounting : The skinned preparation is attached between a force transducer and a motor arm using specialized adhesives. This setup allows for the measurement of isometric force and rapid length changes.

-

Solutions : The preparation is bathed in a series of solutions with varying concentrations of free Ca²⁺ (buffered with EGTA), ATP, and the compound of interest (this compound). These solutions are designed to mimic relaxing (low Ca²⁺) and activating (high Ca²⁺) intracellular conditions.

Measurement of Force Kinetics

-

Ca²⁺ Sensitivity of Force (pCa-Force Relationship) : The preparation is exposed to a range of Ca²⁺ concentrations (from pCa 9.0 to 4.5), and the steady-state isometric force is recorded at each concentration. The resulting data are plotted to generate a pCa-force curve, from which the Ca²⁺ sensitivity (pCa₅₀, the pCa at which 50% of maximal force is achieved) can be determined.

-

Rate of Force Redevelopment (kₜᵣ) : This parameter reflects the rate of cross-bridge cycling. At a steady-state level of Ca²⁺-activated force, the muscle fiber is rapidly shortened to a slack length, detaching the cross-bridges, and then quickly re-stretched to its original length. The rate at which force redevelops is measured and fitted with a single exponential function to determine kₜᵣ.

-

Rate of Activation (kₐ꜀ₜ) and Relaxation (kᵣₑₗ) : The kinetics of force development (kₐ꜀ₜ) and relaxation (kᵣₑₗ) are determined by rapidly switching the preparation between relaxing and activating solutions using a fast solution-switching apparatus.

Stopped-Flow Kinetics and Time-Resolved FRET

These techniques are employed to measure the kinetics of specific steps in the myosin ATPase cycle at the molecular level.

-

Stopped-Flow Kinetics : This method allows for the rapid mixing of two solutions (e.g., myosin-ADP-Pi and actin) and the monitoring of a subsequent reaction, such as phosphate release, on a millisecond timescale. Phosphate release can be detected using a fluorescently labeled phosphate-binding protein.

-

Time-Resolved Förster Resonance Energy Transfer (tr-FRET) : FRET is used to measure distances between two fluorescent probes attached to specific sites on the myosin molecule. This technique can be used to track conformational changes in myosin, such as the powerstroke (the rotation of the lever arm), in real-time. By combining tr-FRET with stopped-flow, the kinetics of the powerstroke can be directly measured.

Visualizations

Signaling Pathway of Cardiac Muscle Contraction

Caption: Signaling cascade of cardiac muscle contraction and the point of intervention for this compound.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for evaluating the mechanical effects of this compound on skinned cardiac preparations.

Logical Relationship of this compound's Mechanism of Action

Caption: The mechanistic cascade of this compound's effects on cardiac myosin and force production.

Conclusion

This compound represents a novel approach to enhancing cardiac contractility by directly targeting the molecular motor of the heart. Its intricate mechanism, characterized by an acceleration of phosphate release and a slowing of the powerstroke, leads to a unique profile of increased force generation at submaximal calcium levels and prolonged systolic duration. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for understanding the complex effects of this compound on the kinetics of force development. This knowledge is crucial for ongoing research and the development of next-generation cardiac myosin activators for the treatment of heart failure.

References

- 1. This compound, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac Myosin Activator this compound: Novel Treatment for Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Omecamtiv Mecarbil: A Technical Guide

Introduction

Omecamtiv Mecarbil (formerly CK-1827452) is a first-in-class, selective, small-molecule activator of cardiac myosin. It is designed to directly target the contractile mechanism of the heart, enhancing its function by increasing the efficiency of the actin-myosin cross-bridge cycle. This novel mechanism of action aims to improve cardiac contractility without increasing myocardial oxygen consumption or eliciting significant off-target effects, offering a potential new therapeutic avenue for heart failure with reduced ejection fraction (HFrEF). This technical guide provides an in-depth overview of the early-phase clinical trial results for this compound, focusing on the pivotal Phase II studies, COSMIC-HF and ATOMIC-AHF. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound enhances cardiac contractility by binding to the catalytic domain of cardiac myosin, the motor protein responsible for generating force in the heart muscle.[1] This interaction allosterically modulates the myosin ATPase cycle, increasing the rate at which myosin heads transition into a "primed" state, ready to bind to actin. This leads to a greater number of myosin heads actively engaged with actin filaments during systole, resulting in a prolonged systolic ejection time and increased stroke volume.[1][2] Preclinical research has indicated that this compound's mechanism does not involve an increase in intracellular calcium concentrations, a key differentiator from traditional inotropic agents that are often associated with adverse events like arrhythmias.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokinetics Announces Start of COMET-HF, Testing this compound in Patients with Symptomatic Heart Failure with Severely Reduced Ejection Fraction | Duke Clinical Research Institute [dcri.org]

A Technical Guide to the Foundational Studies of Omecamtiv Mecarbil in Systolic Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary